Cbz-D-Homoserine
Cbz-D-Homoserine
Brand Name:
Vulcanchem
CAS No.:
41088-85-1
VCID:
VC21192376
InChI:
InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1
SMILES:
C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O
Molecular Formula:
C12H15NO5
Molecular Weight:
253.25 g/mol
Cbz-D-Homoserine
CAS No.: 41088-85-1
Cat. No.: VC21192376
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41088-85-1 |
|---|---|
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | (2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
| Standard InChI Key | UBXPAGGJJMSWLC-SNVBAGLBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C(=O)O |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator